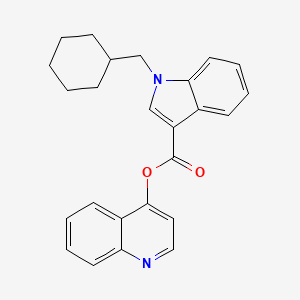
quinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BB-22 4-hydroxyquinoline isomer is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as JWH 018 and PB-22. It is characterized by the presence of a hydroxyquinoline group attached at the fourth carbon position of the ring, distinguishing it from other isomers where the hydroxyquinoline group is attached at different positions . This compound is primarily used in forensic and research applications .
Preparation Methods
The synthesis of BB-22 4-hydroxyquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 4-hydroxyquinoline. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product
Chemical Reactions Analysis
BB-22 4-hydroxyquinoline isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as halides or amines replace hydrogen atoms, forming substituted derivatives.
Scientific Research Applications
BB-22 4-hydroxyquinoline isomer is primarily used in forensic and toxicological research to study the effects and detection of synthetic cannabinoids . It is also utilized in mass spectrometry and chromatography as an analytical reference standard . In addition, this compound is used in the development of new synthetic cannabinoids and in the investigation of their pharmacological properties.
Mechanism of Action
The exact mechanism of action of BB-22 4-hydroxyquinoline isomer is not well understood. it is believed to act on the cannabinoid receptors in the brain, similar to other synthetic cannabinoids. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. The binding of BB-22 4-hydroxyquinoline isomer to these receptors likely leads to the activation or inhibition of specific signaling pathways, resulting in its observed effects .
Comparison with Similar Compounds
BB-22 4-hydroxyquinoline isomer is structurally similar to other synthetic cannabinoids such as:
JWH 018: A potent synthetic cannabinoid with a naphthalene group instead of the hydroxyquinoline group.
PB-22: Similar to BB-22 but with an 8-hydroxyquinoline group instead of the 4-hydroxyquinoline group.
5-fluoro PB-22: A derivative of PB-22 with a fluorine atom at the fifth position of the pentyl chain.
The uniqueness of BB-22 4-hydroxyquinoline isomer lies in the specific position of the hydroxyquinoline group, which may influence its binding affinity and activity at cannabinoid receptors compared to other isomers .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
quinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-24-14-15-26-22-12-6-4-11-20(22)24)21-17-27(16-18-8-2-1-3-9-18)23-13-7-5-10-19(21)23/h4-7,10-15,17-18H,1-3,8-9,16H2 |
InChI Key |
ZIVQNSMEEJQYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


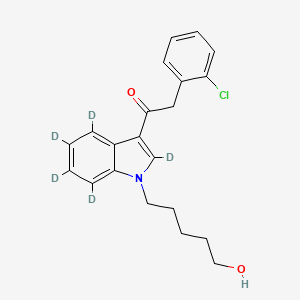
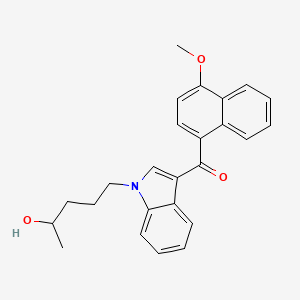
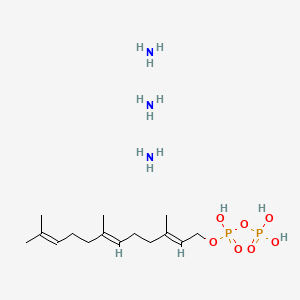

![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1S,8R,11Z,15R,18R,25R,26S,35S,37R,46S,53R,59R)-18-[(2R,3S)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1R)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766288.png)
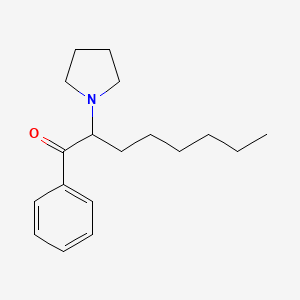
![(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766299.png)
![[(4E,6Z,8S,10E,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766300.png)
![(5S,7R,8R,10R,11R,12S,15R,16S,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione](/img/structure/B10766309.png)

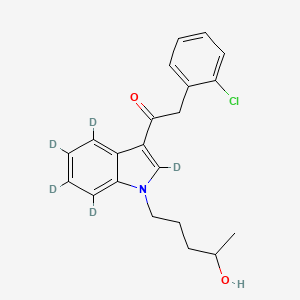
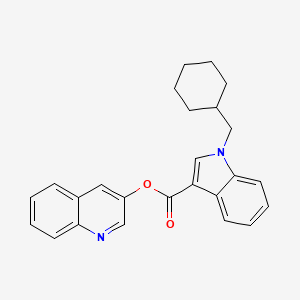
![[(2S,3R,4S,6S)-6-[(2R,4R,5S,6R)-2-[(1S,2R,3S)-3-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-2-hydroxy-1-methyl-butyl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]tetrahydropyran-4-yl]oxy-4-hydroxy-2-methyl-tetrahydropyran-3-yl] carbamate](/img/structure/B10766352.png)
![[(9S,12S,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766355.png)
